molecular formula C16H12N4O2 B2578776 2-(1,2-benzoxazol-3-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide CAS No. 2034402-10-1

2-(1,2-benzoxazol-3-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide

Cat. No.: B2578776
CAS No.: 2034402-10-1
M. Wt: 292.298
InChI Key: WBEUMDFUCCTZRS-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide is a heterocyclic compound that combines the structural features of benzoxazole and pyrazolopyridine

Future Directions

Future research could focus on further exploring the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines . Additionally, the development of new synthesis processes and the use of a, -unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium could be explored .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzoxazol-3-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2-benzoxazol-3-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide is unique due to its combined structural features of benzoxazole and pyrazolopyridine. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-pyrazolo[1,5-a]pyridin-5-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2/c21-16(10-14-13-3-1-2-4-15(13)22-19-14)18-11-6-8-20-12(9-11)5-7-17-20/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEUMDFUCCTZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC4=CC=NN4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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